Lithium;(Z)-1-cyanopent-1-en-2-olate

Description

Distinctive Characteristics and Research Significance of α-Cyano Lithium Enolates

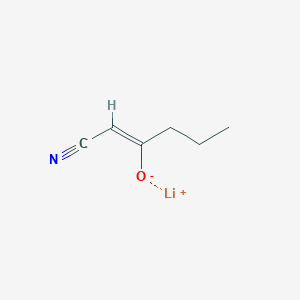

The compound Lithium;(Z)-1-cyanopent-1-en-2-olate is an example of an α-cyano lithium enolate. The presence of a cyano (nitrile) group at the α-position imparts distinctive characteristics that are of significant interest in research. The cyano group is strongly electron-withdrawing, which has two major consequences.

First, it significantly increases the acidity of the α-proton. This makes the parent cyanoketone (B1222219) more acidic than a simple ketone, allowing for deprotonation under milder conditions or with a wider range of bases. masterorganicchemistry.com Enolates stabilized by more than one electron-withdrawing group can sometimes be formed using weaker bases like sodium ethoxide. libretexts.org

Second, the electron-withdrawing nature of the cyano group stabilizes the resulting enolate anion, making it a more stable and often less reactive nucleophile compared to its non-cyano-substituted counterparts. This enhanced stability and modified reactivity can be exploited to achieve specific synthetic outcomes. The geometry of the enolate double bond is also a key feature; in this compound, the "(Z)" designation specifies the stereochemistry about the carbon-carbon double bond, which can be crucial for controlling the stereochemistry of subsequent reactions, such as aldol (B89426) additions. makingmolecules.com

The research significance of α-cyano enolates lies in their utility as versatile building blocks in organic synthesis, allowing for the introduction of both a nitrile functionality and a new carbon-carbon bond in a single strategic operation.

| Feature | General Lithium Enolate | α-Cyano Lithium Enolate |

| α-Proton Acidity | pKa of parent ketone typically ~19-21 | pKa of parent cyanoketone is significantly lower |

| Enolate Stability | Moderately stable | Highly stabilized by resonance and induction |

| Nucleophilicity | Strong nucleophile | More moderate, "softer" nucleophile |

| Base Requirement | Requires strong, non-nucleophilic bases (e.g., LDA) | Can often be formed with weaker bases |

Historical Development and Contemporary Relevance of Lithium Enolate Research

The history of lithium enolate chemistry is intertwined with the broader history of organometallic chemistry and the discovery of lithium itself. Lithium was first identified as an element in 1817 by Johan August Arfwedson from the mineral petalite. libretexts.orglithium.org The development of organolithium chemistry began in earnest a century later, with Wilhelm Schlenk's first synthesis of methyllithium (B1224462), ethyllithium, and phenyllithium (B1222949) in 1917. nih.gov These early organolithium compounds paved the way for the development of lithium-based reagents for synthesis.

The systematic study of enolate chemistry in synthesis was pioneered by chemists like Gilbert Stork, who developed methods for the selective formation and reaction of enolates. wikipedia.org The use of strong, hindered bases like LDA, which became widely available after 1960, revolutionized the field by allowing for the clean, quantitative, and regioselective formation of lithium enolates at low temperatures. makingmolecules.comnih.gov This breakthrough enabled the "crossed" or "mixed" aldol reaction, one of the most powerful C-C bond-forming reactions in organic chemistry. bham.ac.uk

Today, lithium enolate chemistry remains highly relevant and is a cornerstone of modern organic synthesis. ethz.ch It is widely applied in the industrial production of fine chemicals, pharmaceuticals, and agrochemicals. ethz.ch The precise control over reactivity and stereochemistry afforded by lithium enolates makes them indispensable tools in the total synthesis of complex natural products and other biologically active molecules. wikipedia.org The ongoing research in this area focuses on developing new methods for enolate generation, understanding the intricate structures of enolate aggregates, and designing enantioselective reactions using chiral ligands. ethz.ch

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;(Z)-1-cyanopent-1-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.Li/c1-2-3-6(8)4-5-7;/h4,8H,2-3H2,1H3;/q;+1/p-1/b6-4-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMNXKDNMTUGFJ-YHSAGPEESA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCC(=CC#N)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCC/C(=C/C#N)/[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8LiNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241145-53-7 | |

| Record name | lithium(1+) (1Z)-1-cyanopent-1-en-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Aggregation Phenomena of Lithium Z 1 Cyanopent 1 En 2 Olate Analogs

Aggregation States in Solution and Solid State

Lithium enolates exhibit a remarkable tendency to form supramolecular structures through aggregation in both the solid state and in solution. ethz.chresearchgate.net The degree of aggregation is a result of a delicate balance of factors, including the enolate's intrinsic structure, solvent, temperature, and the presence of other lithium salts.

Crystallographic and spectroscopic investigations have revealed that lithium enolates commonly exist as dimeric, tetrameric, and hexameric aggregates. ethz.chresearchgate.net While monomeric species are often invoked as the most reactive intermediates in many chemical reactions, they are typically present in very low concentrations. researchgate.netresearchgate.netnih.gov

Monomers: Monomeric lithium enolates are highly reactive and their existence is often inferred from kinetic studies rather than direct observation, though they can be stabilized and characterized with the aid of strong coordinating ligands. nih.govrsc.org

Dimers: Dimeric structures are frequently observed, particularly in the presence of chelating ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA). ethz.chnih.gov

Tetramers: Cubic tetramers are a very common aggregation state for lithium enolates, especially in ethereal solvents such as tetrahydrofuran (B95107) (THF). ethz.chresearchgate.netnih.gov The tetrameric structure is characterized by a distorted cube formed by four lithium atoms and four enolate oxygen atoms. ethz.ch

Hexamers: In non-coordinating hydrocarbon solvents or in the solid state, higher-order aggregates such as hexamers can form. ethz.chrsc.orgnih.govcore.ac.uk For instance, the lithium enolate of pinacolone (B1678379) crystallizes as an unsolvated hexamer. researchgate.net

The specific aggregation state can depend heavily on the steric and electronic properties of the enolate itself. For example, increased substitution alpha to the carbonyl group can reduce the degree of aggregation. researchgate.net

| Enolate Type | Solvent/Conditions | Predominant Aggregate State | Reference |

|---|---|---|---|

| Ketone Enolates (e.g., from 1-indanone (B140024), cyclohexanone) | THF or DME | Tetramer | nih.gov |

| Ketone Enolates (e.g., from 1-indanone, cyclohexanone) | TMEDA | Dimer | nih.gov |

| Pinacolone Lithium Enolate | Non-donor hydrocarbon (crystallized) | Hexamer | ethz.chrsc.org |

| β-amino Ester Enolate | Solution | Hexamer | nih.gov |

| Anthracen-9-yl Lithium Enolate | Crystallized | Hexamer | rsc.orgcore.ac.uk |

The equilibrium between different aggregate species is dynamic and sensitive to several experimental conditions.

Concentration: The position of the aggregation equilibrium is concentration-dependent, with higher concentrations generally favoring the formation of higher-order aggregates. This relationship has been studied using methods that monitor changes in UV-vis spectra with varying enolate concentrations. researchgate.net

Temperature: Temperature plays a crucial role in the dynamics of aggregation. Low-temperature NMR studies are often necessary to slow down the exchange between different aggregate species, allowing for their individual characterization. nih.govresearchgate.net For instance, studies on chiral β-amino ester enolates revealed a complex mixture of aggregates at low temperatures, which coalesced into distinct resonances for an ensemble of hexamers upon warming due to rapid intra-aggregate exchange. nih.gov

Ligand Presence: The addition of external ligands can significantly alter the aggregation state. Strongly coordinating ligands, such as cryptands or polyamines like tris(2-(dimethylamino)ethyl)amine (Me₆Tren), can break down larger aggregates to form stable monomeric species. rsc.orgcore.ac.uk The presence of chiral ligands, such as certain tetradentate chiral amines, is also a key strategy in asymmetric synthesis, where the formation of specific, well-defined aggregates is essential for enantiocontrol. nih.gov

Tetrahydrofuran (THF): THF is a common solvent for enolate reactions and tends to favor the formation of tetrameric aggregates. ethz.chresearchgate.netnih.gov The oxygen atom of THF coordinates to the lithium centers of the Li₄O₄ cube. ethz.ch

N,N,N',N'-tetramethylethylenediamine (TMEDA): The bidentate, chelating nature of TMEDA often leads to the formation of dimeric enolate structures. ethz.chnih.gov The chelation effect provides a high degree of stability to the dimer.

1,2-Dimethoxyethane (DME): DME, another chelating ether, can lead to aggregation states that are comparable to or lower than those in THF. researchgate.netnih.gov However, the specific outcome depends on the enolate structure. Studies on ketone enolates have shown they exist as cubic tetramers in DME, similar to their state in THF. nih.gov

In contrast, poorly coordinating solvents like methyl tert-butyl ether (MTBE) can lead to much higher degrees of aggregation and significantly slower reaction rates, as the lithium cations are not effectively solvated. researchgate.net Computational models that combine specific coordination of solvent molecules with dielectric solvation effects have been used to understand and predict these phenomena. acs.orgnih.govcapes.gov.br

Lithium enolates readily co-aggregate with other lithium species present in solution, such as lithium amides (e.g., lithium diisopropylamide, LDA) or lithium salts (e.g., LiCl, LiBr), to form mixed aggregates. ethz.chnih.gov

Mixed Aggregates with Lithium Amides: The generation of lithium enolates often involves the use of a lithium amide base. The resulting amine and the unreacted lithium amide can be incorporated into the enolate aggregate structure. ethz.chresearchgate.net These mixed aggregates can be the key reactive species, particularly in asymmetric reactions where chiral lithium amides are used to create a chiral environment around the enolate. nih.gov Spectroscopic and crystallographic studies have provided evidence for the existence of well-defined mixed aggregates between enolates and chiral lithium amides. nih.gov

Mixed Aggregates with Lithium Salts: Lithium halides, often present as byproducts from the synthesis of organolithium reagents, can also be incorporated into enolate aggregates. acs.orgnih.gov The formation of these mixed species can alter the solubility and reactivity of the enolate. ethz.ch Computational studies have been performed to examine the formation and stability of mixed dimers and trimers between lithium enolates and lithium halides or amides. acs.orgnih.govcapes.gov.br For example, in the absence of solvation, the mixed trimer 2LiOV·LiX (where LiOV is the lithium enolate of acetaldehyde) is often the most favored species. acs.orgnih.gov

Spectroscopic Techniques for Solution Structure Characterization

Directly probing the structure of lithium enolates in solution is challenging due to the dynamic equilibria and the inherent symmetries of many aggregates. nih.gov Multinuclear NMR spectroscopy is the most powerful tool for this purpose.

By utilizing various NMR-active nuclei, detailed insights into aggregation state, solvation, and the composition of mixed aggregates can be obtained.

⁶Li NMR: Lithium-7 is the more abundant isotope, but ⁶Li (spin I = 1) is often preferred due to its smaller quadrupole moment, which results in sharper lines and allows for the observation of scalar couplings. researchgate.net ⁶Li NMR is highly sensitive to the coordination environment of the lithium cation. The chemical shift can provide information about the aggregation state and the number of solvent molecules coordinated to the lithium. nih.govnih.gov The method of continuous variation (Job plots) using ⁶Li NMR is a valuable technique for determining the stoichiometry of aggregates in solution. nih.gov

¹⁵N NMR: When studying mixed aggregates with lithium amides, ¹⁵N labeling is particularly informative. researchgate.net The observation of ¹⁵N-⁶Li scalar coupling provides direct evidence of Li-N bonds and can help elucidate the structure of mixed enolate-amide aggregates. nih.govresearchgate.net For instance, studies using [⁶Li,¹⁵N]LiHMDS have been used to detect the formation of mixed dimers between the amide and lithium enolates. nih.gov

¹H and ¹³C NMR: While ¹H and ¹³C NMR spectra provide information about the organic framework of the enolate, their interpretation can be complicated by exchange processes. organicchemistrydata.org However, in combination with other nuclei and at low temperatures, they are essential for full structural characterization. researchgate.net

¹⁹F NMR: Although not universally applicable, ¹⁹F NMR can be a useful probe when a fluorine atom is incorporated into the enolate structure or an associated ligand.

| Nucleus | Application in Enolate Structure Elucidation | Key Information Obtained |

|---|---|---|

| ⁶Li | Determining aggregation state and solvation number. | Chemical shifts are sensitive to the Li coordination sphere; scalar coupling (e.g., to ¹⁵N or ¹³C) confirms bonding. |

| ¹⁵N | Characterizing mixed aggregates with lithium amides. | Directly probes the amide component; ¹⁵N-⁶Li coupling confirms Li-N connectivity. |

| ¹³C | Probing the organic enolate structure. | Chemical shifts indicate electronic changes upon aggregation; ¹³C-⁶Li coupling can reveal C-Li proximity. |

| ¹H | Characterizing the organic framework and ligand environment. | Provides structural information on the enolate and coordinated solvent/ligand molecules. |

Multinuclear NMR Spectroscopy (<sup>6</sup>Li, <sup>1</sup>H, <sup>13</sup>C, <sup>15</sup>N, <sup>19</sup>F)

Application of the Method of Continuous Variation (Job Plots) for Aggregate Stoichiometry

The method of continuous variation, commonly visualized through Job plots, is a powerful technique for determining the stoichiometry of a single complex or aggregate in solution. nih.gov This method is particularly effective when applied to lithium enolates in conjunction with ⁶Li Nuclear Magnetic Resonance (NMR) spectroscopy. huji.ac.il The strategy involves preparing a series of solutions containing two different homoaggregated enolates (e.g., Aₙ and Bₙ) where the total enolate concentration is kept constant, but the mole fraction of each component is varied systematically. nih.gov

By monitoring the relative concentrations of the resulting homoaggregates (Aₙ and Bₙ) and heteroaggregates (AₓBᵧ) using ⁶Li NMR, a Job plot can be constructed. nih.gov The plot graphs the relative concentration of each aggregate species against the mole fraction of one of the components. The stoichiometry of the aggregates is revealed by the mole fraction at which the concentration of the heteroaggregates is maximized. For instance, in a system of dimerizing enolates (n=2), the mixed dimer AB will show a maximum concentration at a mole fraction of 0.5. For a tetrameric system (n=4), the various heteroaggregates (A₃B, A₂B₂, AB₃) will peak at different mole fractions, and their distribution provides definitive evidence of the tetrameric nature of the aggregation. nih.gov

Studies on lithium enolates derived from 1-indanone and cyclohexanone (B45756) in tetrahydrofuran (THF) show the formation of tetramers. nih.gov A Job plot of this system reveals the presence of two homoaggregates (A₄ and B₄) and three mixed aggregates (A₃B, A₂B₂, and AB₃). The relative integrations of these five distinct species, when plotted against the mole fraction, produce a characteristic set of curves confirming the tetramer stoichiometry. nih.gov Conversely, in the presence of a chelating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), these same enolates form exclusively chelated dimers. nih.gov

Table 1: Representative Data for Job Plot Analysis of Tetrameric Lithium Enolate Analogs in THF

| Mole Fraction of Enolate A (Xₐ) | Relative Concentration A₄ | Relative Concentration A₃B | Relative Concentration A₂B₂ | Relative Concentration AB₃ | Relative Concentration B₄ |

| 1.0 | 1.00 | 0.00 | 0.00 | 0.00 | 0.00 |

| 0.8 | 0.41 | 0.41 | 0.15 | 0.03 | 0.00 |

| 0.6 | 0.13 | 0.35 | 0.35 | 0.15 | 0.02 |

| 0.5 | 0.06 | 0.25 | 0.38 | 0.25 | 0.06 |

| 0.4 | 0.02 | 0.15 | 0.35 | 0.35 | 0.13 |

| 0.2 | 0.00 | 0.03 | 0.15 | 0.41 | 0.41 |

| 0.0 | 0.00 | 0.00 | 0.00 | 0.00 | 1.00 |

This interactive table illustrates the expected distribution of aggregates for a tetrameric system, based on data from analogous ketone enolates. The maximum concentration for the A₂B₂ heteroaggregate occurs near a mole fraction of 0.5, characteristic of this stoichiometry.

Chemical Shift Analysis and Coupling Constants as Structural Probes

NMR spectroscopy is the most important tool for investigating the solution structures of lithium enolates. However, direct structural elucidation can be challenging due to the often high symmetry of the aggregates and the absence of scalar Li-O coupling. nih.gov Despite these challenges, chemical shifts and, where observable, coupling constants provide critical structural insights.

Chemical Shift Analysis: The chemical shifts of lithium nuclei (⁶Li or ⁷Li) are sensitive to the local electronic environment, including the degree of aggregation and solvation. huji.ac.ilnih.gov Different aggregation states (e.g., dimer, tetramer) typically exhibit distinct ⁶Li chemical shifts. nih.gov For instance, in studies of lithium enolate analogs, the transition from a tetramer in THF to a dimer upon addition of hexamethylphosphoramide (B148902) (HMPA) is accompanied by a significant change in the ⁶Li chemical shift. While ⁷Li is more sensitive, ⁶Li is often preferred for structural studies because it has a smaller quadrupole moment, resulting in sharper lines and better resolution, which is crucial for distinguishing between multiple aggregate species in solution. huji.ac.il

Coupling Constants: The direct observation of scalar coupling is a definitive method for establishing connectivity. Unfortunately, scalar ¹³C-¹⁷O and Li-O couplings are generally not observable for lithium enolates. nih.gov This "opaque" Li-O connectivity is a primary obstacle in structural analysis. nih.gov However, indirect methods and the study of mixed aggregates can provide connectivity information. For example, in mixed aggregates formed between a ⁶Li-labeled enolate and a ¹⁵N-labeled lithium amide, the observation of ¹J(¹⁵N, ⁶Li) coupling can confirm the presence of Li-N bonds and help to piece together the structure of the mixed aggregate. nih.gov While direct C-Li coupling within the enolate itself is not typically used for aggregate assignment, two-bond ¹H-⁶Li and ¹³C-⁶Li couplings on the order of 1 Hz can sometimes be observed in covalently bonded organolithium compounds, offering further structural clues. huji.ac.il

Table 2: Illustrative ⁶Li NMR Chemical Shifts for Analogous Lithium Enolate Aggregates

| Enolate Analog | Solvent/Ligand | Predominant Aggregate | Illustrative ⁶Li Chemical Shift (ppm) |

| Lithium Cyclohexenolate | THF | Tetramer | 1.85 |

| Lithium Cyclohexenolate | TMEDA | Dimer | 1.20 |

| Lithium Indenolate | THF | Tetramer | 2.40 |

| Lithium Indenolate | TMEDA | Dimer | 1.75 |

| Lithium Pinacolonate | Toluene | Hexamer | 1.60 |

This interactive table presents typical ⁶Li NMR chemical shift data for various lithium enolate analogs, demonstrating the sensitivity of the chemical shift to the aggregation state and solvent environment.

Complementary Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

While NMR spectroscopy is the primary tool for studying enolate aggregation, other spectroscopic methods can provide complementary information. Ultraviolet-Visible (UV-Vis) spectroscopy, which probes electronic transitions, can be used to study lithium enolates, particularly those with conjugated π-systems. nih.gov The conjugated system in Lithium;(Z)-1-cyanopent-1-en-2-olate, which extends over the enolate and cyano moieties (O-C=C-C≡N), makes it a potential candidate for UV-Vis analysis.

The absorption of UV or visible radiation promotes electrons from lower to higher electronic energy levels. rsc.org For conjugated systems like enolates, the most relevant transitions are often π → π*. The position of the absorption maximum (λₘₐₓ) is sensitive to factors that affect the energy gap between these levels, such as solvent polarity and the degree of ionic interaction or aggregation. Changes in the aggregation state can alter the electronic structure of the enolate and thus lead to shifts in the UV-Vis spectrum. mdpi.com Studies on other cyano-substituted organic molecules have shown that effects like aggregation can significantly alter their photophysical properties, including their UV-Vis absorption spectra. mdpi.com

The utility of UV-Vis for studying simple, non-aromatic ketone enolates is often limited. However, it has been rigorously applied to study mixed aggregate equilibria in enolates derived from aromatic ketones, where the extended conjugation provides a strong chromophore. nih.gov Therefore, for a cyano-substituted enolate, changes in λₘₐₓ upon varying solvent or concentration could provide evidence for shifts in the aggregation equilibrium.

Crystallographic Analysis of Crystalline Lithium Enolate Aggregates

A large body of crystallographic data on lithium enolate analogs has shown that they commonly form dimeric, tetrameric, or hexameric aggregates. ethz.chrsc.org The specific structure adopted is highly dependent on the steric bulk of the enolate, the solvent used for crystallization, and the presence of any additional coordinating ligands. ethz.ch

Dimers: Dimeric structures are often favored in the presence of strongly chelating diamine ligands like TMEDA. ethz.ch In these structures, two enolate units are bridged by two lithium atoms, forming a four-membered (Li-O)₂ ring, with each lithium atom typically chelated by a TMEDA molecule.

Tetramers: Tetrameric aggregates are very common for lithium enolates in ethereal solvents like THF. ethz.ch These structures typically adopt a distorted cubic or "cubane" geometry, with lithium and oxygen atoms occupying alternating vertices of the cube. Each lithium atom is usually coordinated by a solvent molecule.

Hexamers: In non-coordinating hydrocarbon solvents, or with sterically unhindered enolates, hexameric aggregates can form. ethz.chbham.ac.uk These often adopt a hexagonal prism structure with a Li₆O₆ core. bham.ac.uk

The structural parameters obtained from crystallography, such as Li-O and C-O bond lengths, provide insight into the nature of the bonding within the aggregate. bham.ac.uk For example, comparisons between monomeric and hexameric crystal structures of an anthracenyl enolate analog revealed that the C-O bond length is influenced by the aggregate size. bham.ac.uk

Table 3: Common Crystalline Aggregate Structures for Lithium Enolate Analogs

| Enolate Type | Solvent / Ligand | Observed Aggregate Structure | Core Geometry |

| Ketone Enolates | TMEDA | Dimer | Planar (LiO)₂ Ring |

| Ketone/Ester Enolates | THF / DME | Tetramer | Distorted (LiO)₄ Cube |

| Pinacolone Enolate | Hydrocarbon | Hexamer | Hexagonal (LiO)₆ Prism |

| Amide Enolates | TMEDA | Dimer | Planar (LiO)₂ Ring |

| Anthracenyl Enolate | Benzene | Hexamer | Hexagonal (LiO)₆ Prism |

This interactive table summarizes the commonly observed solid-state aggregate structures for various lithium enolate analogs, highlighting the profound influence of the solvent and enolate structure on the resulting assembly.

Mechanistic Investigations and Reactivity Profiles of Lithium Z 1 Cyanopent 1 En 2 Olate

Nucleophilic Reaction Pathways

As a soft nucleophile, the reactivity of lithium (Z)-1-cyanopent-1-en-2-olate is governed by the principles of enolate chemistry, where it can react at either the α-carbon or the oxygen atom. The lithium counterion plays a significant role, often coordinating with the electrophile to facilitate reaction through cyclic transition states. chemtube3d.com The aggregation state of the enolate in solution, which can range from monomers to dimers and higher-order oligomers, also profoundly influences its reactivity. ethz.ch

The primary utility of lithium enolates lies in their ability to form new carbon-carbon bonds, providing access to complex molecular architectures.

The aldol (B89426) addition, a cornerstone reaction in organic synthesis, involves the nucleophilic addition of an enolate to a carbonyl compound. nih.gov Pre-formed lithium enolates, such as lithium (Z)-1-cyanopent-1-en-2-olate, react efficiently with aldehydes and ketones, typically at low temperatures (-78 °C), to form β-hydroxy carbonyl compounds. chemtube3d.commakingmolecules.com The reaction proceeds through a well-organized, chair-like six-membered cyclic transition state, wherein the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the electrophile. chemtube3d.com This cyclic Zimmerman-Traxler model is fundamental to understanding the stereochemical outcome.

The (Z)-geometry of the enolate typically leads to the formation of syn-aldol products. The stereoselectivity is influenced by several factors, including the steric bulk of the substituents on both the enolate and the aldehyde. makingmolecules.com

Furthermore, enantioselective aldol additions can be achieved by utilizing external chiral ligands. Chiral lithium amides, for instance, can form mixed aggregates with the lithium enolate, creating a chiral environment that directs the approach of the aldehyde. nih.gov This non-covalent method can induce high levels of enantioselectivity, affording specific stereoisomers of the aldol product. nih.gov While many advances have focused on pre-formed enolates, direct catalytic asymmetric aldol reactions have also been developed, offering atom-economic alternatives. nih.govrsc.orgresearchgate.net

Table 1: Representative Diastereoselective and Enantioselective Aldol Additions of Lithium Enolates Data is illustrative of typical results for analogous systems based on cited literature.

| Electrophile (Aldehyde) | Conditions | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | LDA, THF, -78 °C | >95:5 | N/A (racemic) | ~85 | chemtube3d.com |

| Pivalaldehyde | (R)-Chiral Lithium Amide, THF, -78 °C | 13:1 | 89% | 64 | nih.gov |

| 3-Phenylpropanal | (R)-Chiral Lithium Amide, THF, -78 °C | N/A (3:2 mixture) | 80% | 52 | nih.gov |

| Isobutyraldehyde | LDA, THF, -78 °C | >90:10 | N/A (racemic) | ~90 | researchgate.net |

Lithium enolates can act as soft nucleophiles in Michael or 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com This reaction is a powerful method for forming 1,5-dicarbonyl compounds. The reaction of lithium (Z)-1-cyanopent-1-en-2-olate with electrophiles like enones or enals is expected to proceed via a nucleophilic attack at the β-carbon of the unsaturated system.

The success of these additions can be highly substrate-dependent. While lithium enolates readily add to many α,β-unsaturated systems, competing 1,2-addition to the carbonyl group can be a significant side reaction, particularly with α,β-unsaturated aldehydes. researchgate.net As with aldol additions, enantioselectivity can be induced through the use of chiral lithium amide auxiliaries, which form mixed aggregates with the enolate and control the facial selectivity of the attack on the Michael acceptor. nih.gov This strategy has been successfully applied to the synthesis of products with adjacent tetrasubstituted and trisubstituted stereocenters with high diastereo- and enantiocontrol. nih.gov

Table 2: Enantioselective Conjugate Addition Reactions with Lithium Enolates Data is illustrative of typical results for analogous systems based on cited literature.

| Michael Acceptor | Conditions | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl (E)-crotonate | (R)-Chiral Lithium Amide, THF, -78 °C | >30:1 | 97% | 66 | nih.gov |

| Methyl cinnamate | (R)-Chiral Lithium Amide, THF, -78 °C | >30:1 | 96% | ~70 | nih.gov |

| Cyclopentenone | LDA, THF/HMPA, -78 °C | N/A | N/A (racemic) | High | nih.gov |

| 3-Penten-2-one | LDA, THF, -78 °C | N/A | N/A (racemic) | High | nih.gov |

Alkylation of enolates with alkyl halides is a fundamental C-C bond-forming reaction. libretexts.org For lithium (Z)-1-cyanopent-1-en-2-olate, two potential sites of reaction exist: the α-carbon (C-alkylation) and the oxygen atom (O-alkylation). The outcome is heavily influenced by Hard-Soft Acid-Base (HSAB) theory. reddit.com Softer electrophiles, such as alkyl iodides and bromides, tend to favor reaction at the softer carbon nucleophile, leading to C-alkylation. reddit.com Conversely, harder electrophiles, like alkyl chlorides or sulfonates, and especially silyl (B83357) halides, preferentially react at the harder oxygen atom, yielding O-alkylation products (enol ethers). makingmolecules.comreddit.com

Reaction conditions also play a critical role. The use of polar aprotic solvents like THF favors C-alkylation, while the addition of highly polar, cation-solvating additives like hexamethylphosphoramide (B148902) (HMPA) can increase the amount of O-alkylation by creating a more "naked," reactive enolate oxygen. quimicaorganica.org The lithium counterion itself generally promotes C-alkylation compared to sodium or potassium due to its tighter coordination with the oxygen atom. quimicaorganica.org

When the enolate is generated from an unsymmetrical precursor, regioselectivity becomes a key issue. The use of strong, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures (-78 °C) favors the rapid, irreversible removal of the most accessible (least hindered) proton, forming the kinetic enolate. makingmolecules.comlibretexts.org Allowing the system to equilibrate at higher temperatures with a weaker base would favor the more substituted, thermodynamically more stable enolate. libretexts.orgstackexchange.com For lithium (Z)-1-cyanopent-1-en-2-olate, which is pre-formed, this issue relates to its stability and potential for isomerization under the reaction conditions.

Table 3: Factors Influencing C- vs. O-Alkylation of Lithium Enolates

| Factor | Favors C-Alkylation | Favors O-Alkylation | Reference |

|---|---|---|---|

| Electrophile (HSAB) | Soft (e.g., CH₃I, CH₃CH₂Br) | Hard (e.g., (CH₃)₃SiCl, R-OTs) | makingmolecules.comreddit.com |

| Counterion | Li⁺ (tight coordination) | K⁺, Na⁺ (looser ion pair) | quimicaorganica.org |

| Solvent | Less polar (e.g., Ether, THF) | More polar/solvating (e.g., HMPA, DMPU) | quimicaorganica.org |

| Temperature | Generally lower temperatures | Higher temperatures can sometimes favor | quimicaorganica.org |

Acylation of lithium enolates provides a direct route to β-dicarbonyl compounds, which are valuable synthetic intermediates. Similar to alkylation, acylation can occur at either the carbon or oxygen atom. O-acylation is often a significant competing pathway, especially with highly reactive acylating agents like acyl chlorides.

To favor C-acylation, specific reagents have been developed. Cyanoformate esters, such as methyl cyanoformate, are particularly effective for the C-acylation of lithium enolates. orgsyn.org The reaction proceeds smoothly at low temperatures to afford β-keto esters. The choice of solvent can be critical; in some cases, switching from THF to diethyl ether can dramatically shift the selectivity from exclusive O-acylation to complete C-acylation. orgsyn.org Nitriles themselves can also serve as electrophiles for enolates, although this typically requires harsher conditions or activation. youtube.com The addition of a lithium enolate to a nitrile followed by hydrolysis yields a ketone. libretexts.org

Table 4: Regioselectivity in Acylation of Lithium Enolates Data is illustrative of typical results for analogous systems based on cited literature.

| Acylating Agent | Solvent | Major Product | Reference |

|---|---|---|---|

| Methyl Chloroformate | THF | O-acylation (Vinyl Carbonate) | stackexchange.com |

| Methyl Cyanoformate | THF | C-acylation (β-Keto Ester) | orgsyn.org |

| Methyl Cyanoformate | Diethyl Ether | C-acylation (often improved selectivity) | orgsyn.org |

The reaction of lithium enolates with imines, an aza-analogue of the aldol reaction (often termed a Mannich-type or aza-aldol reaction), is a powerful method for synthesizing β-amino esters and β-lactams. rsc.orgrsc.org The reaction mechanism is believed to involve the coordination of the lithium cation to the imine nitrogen, facilitating nucleophilic attack by the enolate carbon. nih.gov

Mechanistic studies have shown that the aggregation state of the enolate is critical. For example, a dimeric lithium enolate can be the reacting species, adding to the imine to afford an N-lithiated β-amino ester product. nih.govnih.gov The stereochemical outcome of these additions is sensitive to reaction conditions such as solvent concentration and temperature. nih.govnih.gov

The development of catalytic asymmetric versions of this reaction has been a significant area of research. External chiral ligands, such as tridentate amino diethers, can catalyze the condensation of achiral lithium enolates with prochiral imines to afford enantiomerically enriched β-lactams. rsc.orgrsc.org

Table 5: Catalytic Asymmetric Addition of Lithium Enolates to Imines Data is illustrative of typical results for analogous systems based on cited literature.

| Imine | Catalyst (mol%) | Conditions | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-(4-methoxyphenyl)benzaldimine | Chiral Diether (5%) | Toluene, 0 °C | β-Lactam | 40% | rsc.org |

| N-(4-methoxyphenyl)benzaldimine | Chiral Amino Diether (20%) | Toluene, -20 °C | β-Lactam | 90% | rsc.orgrsc.org |

| N-(4-methoxyphenyl)-1-buten-3-imine | Chiral Amino Diether (20%) | Toluene, -20 °C | β-Lactam | 82% | rsc.org |

Mechanistic Delineation: Polar vs. Electron Transfer Pathways

The reaction of lithium enolates with electrophiles, such as aldehydes, can theoretically proceed through two primary mechanistic routes: a polar (PL) addition mechanism or an electron transfer (ET) followed by a radical coupling (RC) sequence. acs.org The prevailing pathway is highly dependent on the specific nucleophile and electrophile involved. acs.org

The tendency for a reaction to follow a polar versus an ET pathway can be influenced by the reactivity of the nucleophile. It has been proposed that the rate of the ET step is more sensitive to the nucleophile's reactivity than the polar addition step. acs.org For many common lithium enolates reacting with aldehydes, the polar pathway is the dominant and faster route. acs.org However, the probability of single-electron transfer (SET) events may increase with the degree of aggregation of the organolithium species, as the aggregate can more readily donate an electron than a monomeric species. ethz.ch

Influence of Aggregation and Solvation on Reactivity and Selectivity

The reactivity and selectivity of Lithium (Z)-1-cyanopent-1-en-2-olate in solution are not solely determined by its chemical structure but are profoundly influenced by its physical form, specifically its state of aggregation and solvation. cornell.edu These factors dictate the availability and nature of the reactive species, thereby controlling reaction outcomes. cornell.edu

Identification of Reactive Species: Monomeric vs. Aggregated Forms

In ethereal solvents commonly used for enolate chemistry, such as tetrahydrofuran (B95107) (THF), lithium enolates are known to exist as a complex equilibrium of various aggregated states, including dimers, tetramers, and higher oligomers. ethz.chacs.org Extensive research, including spectroscopic, crystallographic, and kinetic studies, has been dedicated to understanding the role of these different aggregates in the reactivity of lithium enolates. ethz.chcornell.edu

A crucial finding is that for many reactions, particularly alkylations, the monomeric form of the lithium enolate is the predominantly reactive species, even when it is present in very low concentrations at equilibrium. acs.orgnih.govresearchgate.net The reactivity of the different enolate species generally follows the sequence: monomer >> dimer > tetramer. nih.gov While acylation reactions can sometimes proceed through aggregate pathways, particularly with reagents capable of coordinating to multiple lithium cations, alkylation reactions are often exceptionally slow or non-reactive when only aggregated forms are present. acs.orgnih.gov

| Enolate Species | Relative Reactivity in Alkylation | Role in Solution Equilibrium |

|---|---|---|

| Monomer | High | Minor species, but most reactive |

| Dimer | Low | Intermediate aggregate |

| Tetramer | Very Low / Unreactive | Often the dominant species in non-polar solvents |

Solvation Effects on Reaction Rates and Stereochemical Outcomes

The choice of solvent plays a critical role in modulating the aggregation state of Lithium (Z)-1-cyanopent-1-en-2-olate and, consequently, its reactivity. acs.orgnih.gov The solvent's ability to coordinate to the lithium cation is the primary determinant of these effects. researchgate.net

Ethereal solvents like tetrahydrofuran (THF) and dimethoxyethane (DME) are commonly used because they effectively solvate the lithium cations, which helps to break down larger aggregates into smaller, more reactive species. acs.orgmsu.edu In contrast, poorly coordinating solvents such as methyl tert-butyl ether (MTBE) promote a much higher degree of aggregation. acs.orgnih.gov This shift in the aggregation equilibrium drastically reduces the concentration of the reactive monomer, leading to exceptionally slow reaction rates. acs.orgnih.govresearchgate.net Even reactions that can proceed through aggregates are orders of magnitude slower in MTBE compared to THF, suggesting that additional solvation of the lithium cation is required at the transition state, which MTBE is ineffective at providing. acs.org Therefore, the reaction rate is not only dependent on the concentration of the monomer but also on the ability of the solvent to stabilize the transition state through coordination. researchgate.net

| Solvent | Coordinating Ability | Effect on Aggregation | General Effect on Alkylation Rate |

|---|---|---|---|

| Tetrahydrofuran (THF) | Good | Favors smaller aggregates and monomers | Fast |

| Dimethoxyethane (DME) | Strong (Bidentate) | Effectively breaks down aggregates | Comparable to or faster than THF |

| Methyl tert-butyl ether (MTBE) | Poor | Promotes high aggregation (tetramers, etc.) | Extremely slow |

Impact of Exogenous Ligands and Additives on Reactivity Modulation

The reactivity of Lithium (Z)-1-cyanopent-1-en-2-olate can be further controlled by the introduction of external agents, such as strongly coordinating ligands or salt additives. These additives can alter the structure of the aggregates, break them apart, or form new, more reactive mixed-aggregate species. nih.govnih.gov

Strongly coordinating Lewis basic ligands, such as hexamethylphosphoramide (HMPA), can sequester lithium cations, leading to the dissociation of enolate aggregates into smaller, more reactive monomeric species. acs.org This deaggregation typically results in a significant rate enhancement for reactions that proceed through the monomer. acs.org

Salt additives, most notably lithium chloride (LiCl), are also known to have a profound impact on the reactivity and mechanism of lithium enolate reactions. nih.gov While LiCl can have minimal effect on the dynamics of the enolate homoaggregates themselves, it can form adducts with the enolate. nih.gov These LiCl-enolate adducts can dramatically accelerate reactions, though the exact structure of these reactive species can be complex and elusive. nih.gov

Furthermore, chiral ligands, such as chiral lithium amides, can form well-defined mixed aggregates with achiral lithium enolates. nih.govacs.orgnih.gov These mixed aggregates create a chiral environment around the enolate, enabling highly enantioselective transformations. nih.govescholarship.org In this role, the chiral lithium amide acts as a "traceless" or non-covalently bound chiral auxiliary. nih.gov

Stereoselective Transformations Leveraging (Z)-Configuration

The predefined (Z)-geometry of the double bond in Lithium (Z)-1-cyanopent-1-en-2-olate is a crucial element for controlling the stereochemical outcome of its reactions. In processes that create new stereocenters, such as aldol additions, the enolate geometry often translates directly into the relative stereochemistry of the product, a principle well-established in models like the Zimmerman-Traxler transition state for aldol reactions. harvard.edu

Strategies for Enantioselective Synthesis via Chiral Auxiliaries or Ligands

Achieving absolute stereocontrol (enantioselectivity) in reactions of Lithium (Z)-1-cyanopent-1-en-2-olate requires the introduction of a chiral influence. This is typically accomplished either by covalently attaching a chiral auxiliary to the enolate precursor or by using a chiral ligand that associates with the lithium enolate in solution. nih.govnih.gov

A powerful strategy that avoids the need for covalent modification and subsequent removal of an auxiliary involves the use of chiral lithium amides as non-covalent, traceless chiral auxiliaries. nih.govacs.org These chiral amides co-aggregate with the achiral lithium enolate to form discrete, well-defined mixed aggregates. nih.govnih.govescholarship.org Within this chiral supramolecular assembly, one face of the enolate is effectively shielded, leading to highly enantioselective bond formation with an incoming electrophile. nih.gov This approach has been successfully applied to several important classes of reactions, including alkylations, conjugate additions, and aldol additions, affording products with high levels of enantiomeric excess (ee). nih.gov The ease of removal of the chiral amide by a simple aqueous workup is a significant practical advantage of this method. nih.govnih.gov

| Reaction Type | Electrophile | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Conjugate Addition | Methyl cinnamate | Adduct 4a | 96% | Single diastereomer | nih.gov |

| Aldol Addition | Pivalaldehyde | Aldol 6a | 89% | 13:1 | nih.gov |

| Alkylation | Benzyl bromide | All-carbon quaternary center | 90% | N/A | nih.gov |

Diastereoselective Control in Reaction Pathways

The diastereoselectivity observed in the reactions of lithium (Z)-1-cyanopent-1-en-2-olate, particularly in aldol-type additions to aldehydes, can be rationalized by the Zimmerman-Traxler model. This model posits a chair-like six-membered transition state wherein the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde. The substituents on both the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain, thereby dictating the stereochemical course of the reaction.

For a (Z)-enolate such as lithium (Z)-1-cyanopent-1-en-2-olate, the Zimmerman-Traxler model predicts the formation of the syn aldol adduct as the major diastereomer. In this transition state, the alkyl group of the enolate (propyl in this case) and the R group of the aldehyde (R-CHO) both tend to occupy pseudo-equatorial positions to avoid unfavorable 1,3-diaxial interactions. This arrangement leads to a specific facial attack on the aldehyde, resulting in the syn configuration of the newly formed stereocenters.

The degree of diastereoselectivity is influenced by several factors, including the steric bulk of the aldehyde's R group and the solvent system employed. Generally, bulkier R groups on the aldehyde lead to a higher diastereomeric ratio (d.r.) in favor of the syn product due to more pronounced steric hindrance in the transition state leading to the anti product.

While specific experimental data for the reaction of lithium (Z)-1-cyanopent-1-en-2-olate with various aldehydes is not extensively documented in publicly available literature, the general principles of lithium enolate chemistry allow for a predictive understanding of its reactivity. The table below illustrates the expected diastereoselectivity based on analogous systems.

| Aldehyde (R-CHO) | R Group | Expected Major Product | Predicted Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Acetaldehyde | -CH₃ | syn | >90:10 |

| Isobutyraldehyde | -CH(CH₃)₂ | syn | >95:5 |

| Benzaldehyde | -C₆H₅ | syn | >98:2 |

| Pivaldehyde | -C(CH₃)₃ | syn | >99:1 |

Control over Product (E)/(Z) Stereochemistry

Following the initial aldol addition, the resulting β-hydroxy cyanoketone (B1222219) can undergo subsequent reactions, such as dehydration, to yield an α,β-unsaturated cyanoketone. The stereochemistry of the newly formed double bond, designated as (E) or (Z), is determined by the mechanism of the elimination reaction and the relative thermodynamic stability of the geometric isomers.

Under thermodynamic control, the elimination of water from the aldol adduct of lithium (Z)-1-cyanopent-1-en-2-olate is expected to favor the formation of the more stable (E)-isomer of the α,β-unsaturated product. The (E)-isomer generally experiences less steric strain between the substituents on the double bond compared to the (Z)-isomer.

However, the (E)/(Z) ratio can be influenced by the reaction conditions. For instance, kinetically controlled elimination reactions, which may occur under milder conditions, could potentially lead to a higher proportion of the (Z)-isomer if the transition state leading to its formation is lower in energy. The choice of base or acid catalyst for the dehydration step can also play a crucial role in determining the product's stereochemistry.

The table below outlines the expected (E)/(Z) product ratios for the dehydration of the aldol adducts formed from lithium (Z)-1-cyanopent-1-en-2-olate and various aldehydes under thermodynamically controlled conditions.

| Aldehyde Reactant | R Group of Aldehyde | Expected Major Isomer | Predicted (E)/(Z) Ratio |

|---|---|---|---|

| Acetaldehyde | -CH₃ | (E) | >95:5 |

| Isobutyraldehyde | -CH(CH₃)₂ | (E) | >98:2 |

| Benzaldehyde | -C₆H₅ | (E) | >99:1 |

| Pivaldehyde | -C(CH₃)₃ | (E) | >99:1 |

Advanced Computational and Theoretical Studies of Lithium Z 1 Cyanopent 1 En 2 Olate Chemistry

Quantum Chemical Calculations of Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic properties of Lithium (Z)-1-cyanopent-1-en-2-olate and its aggregates. These methods provide a detailed picture of the bonding and non-covalent interactions that dictate the compound's behavior.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to determine the ground state geometries of molecules and their aggregates. researchgate.netethz.ch For lithium enolates, these calculations have revealed a strong tendency to form various aggregated "supramolecules," such as dimers, tetramers, and hexamers, in the gas phase and in nonpolar solvents. ethz.chrsc.orgresearchgate.net The degree of aggregation is influenced by the steric and electronic properties of the enolate itself, as well as the surrounding medium. ethz.ch

DFT calculations, particularly using functionals like B3LYP, have been shown to be effective in predicting the structures of these aggregates. researchgate.netnih.gov For Lithium (Z)-1-cyanopent-1-en-2-olate, calculations would likely predict the formation of cyclic structures where the lithium ions are bridged by the oxygen atoms of the enolate, with the cyano group influencing the electronic distribution and potentially participating in coordination. In the absence of coordinating solvents, higher aggregates like tetramers or hexamers are often the most stable species in the gas phase. figshare.comacs.org

Table 1: Representative Calculated Aggregation Energies (ΔE) in the Gas Phase for a Model Lithium Enolate

| Aggregate | Method | Basis Set | ΔE (kcal/mol) per Monomer |

| Dimer | B3LYP | 6-31G(d) | -25.8 |

| Tetramer | B3LYP | 6-31G(d) | -35.2 |

| Hexamer | B3LYP | 6-31G(d) | -38.5 |

Note: This table presents illustrative data for a generic lithium enolate to demonstrate typical energy differences between aggregation states as predicted by DFT calculations. The actual values for Lithium (Z)-1-cyanopent-1-en-2-olate would require specific calculations.

Solvation plays a critical role in the chemistry of lithium enolates, often favoring smaller aggregation states compared to the gas phase. acs.orgnih.gov Computational models account for solvation in two primary ways: explicit solvation and continuum models.

Explicit solvation involves including a specific number of solvent molecules (e.g., tetrahydrofuran (B95107), THF) in the quantum chemical calculation. This approach allows for the direct modeling of coordinate bonds between the lithium ion and the solvent molecules. acs.orgnih.gov Studies have shown that the coordination of THF molecules to the lithium centers significantly impacts the stability and structure of the aggregates. nih.govacs.orgnih.gov For Lithium (Z)-1-cyanopent-1-en-2-olate, explicit solvation models would likely show THF molecules coordinating to the lithium ions, leading to a preference for smaller, more soluble aggregates like solvated dimers or tetramers. nih.gov

Continuum models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. researchgate.netlbl.gov This method is computationally less expensive and is useful for capturing the bulk electrostatic effects of the solvent. researchgate.net Often, a combination of explicit and continuum models provides the most accurate picture, with the first solvation shell treated explicitly and the bulk solvent treated as a continuum. acs.orgacs.org

Thermochemical analysis using computational methods provides quantitative data on the stability of different aggregates. By calculating the Gibbs free energy of aggregation (ΔG), researchers can predict the equilibrium distribution of monomers, dimers, and higher-order aggregates under specific conditions. figshare.comacs.org

Table 2: Representative Gibbs Free Energy of Aggregation (ΔG) in THF for a Model Lithium Enolate

| Reaction | Computational Model | ΔG (kcal/mol) |

| 2 Monomers ⇌ Dimer | B3LYP/6-31G(d) with IEFPCM | -5.2 |

| 4 Monomers ⇌ Tetramer | B3LYP/6-31G(d) with IEFPCM | -18.7 |

| 2 Dimers ⇌ Tetramer | B3LYP/6-31G(d) with IEFPCM | -8.3 |

Note: This table shows representative calculated free energies to illustrate the relative stability of different aggregates in a solvent. The values are hypothetical and intended to represent typical findings from computational studies.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving Lithium (Z)-1-cyanopent-1-en-2-olate. By mapping out the potential energy surface of a reaction, it is possible to identify transition states and intermediates, thereby elucidating the detailed steps of the reaction mechanism.

The reaction coordinate represents the path of lowest energy from reactants to products. Computational methods can trace this path and locate the highest energy point along it, which is the transition state. The energy difference between the reactants and the transition state is the activation energy (barrier height), a key determinant of the reaction rate. nih.gov

For reactions of lithium enolates, such as aldol (B89426) additions or alkylations, computational studies have been used to calculate these activation energies. nih.govchemtube3d.com These calculations often reveal that the reaction can proceed through different pathways, for example, involving monomeric or dimeric forms of the enolate. nih.gov It has been found that transition state geometry optimization with DFT methods like B3LYP, followed by single-point energy calculations at a higher level of theory like MP2, can provide reliable activation energies. nih.gov The presence of solvent molecules is also critical in these models, as they can stabilize the transition state and lower the activation barrier. nih.gov

One of the most significant applications of computational chemistry in this area is in explaining and predicting the stereoselectivity of reactions. nih.govnih.gov For reactions involving Lithium (Z)-1-cyanopent-1-en-2-olate, which can create new stereocenters, understanding the origin of stereoselectivity is crucial.

Computational modeling can determine the structures and energies of the various possible diastereomeric transition states that lead to different stereochemical outcomes. nih.gov The observed product distribution is then rationalized by the relative energies of these transition states, with the lowest energy transition state leading to the major product. These studies have shown that the stereochemical outcome is highly dependent on the aggregation state of the enolate, the degree and nature of solvation, and the specific geometry of the cyclic transition state. nih.govnih.gov For example, in aldol reactions, the chair-like Zimmerman-Traxler transition state is often invoked, and computational studies can provide detailed geometries and energies for these structures, explaining the observed diastereoselectivity. chemtube3d.com

Table 3: Representative Calculated Relative Energies of Diastereomeric Transition States for an Aldol Reaction

| Transition State | Stereochemical Outcome | Relative Energy (kcal/mol) |

| TS-A (Chair, Axial) | syn-product | 0.0 |

| TS-B (Chair, Equatorial) | anti-product | +2.1 |

| TS-C (Boat) | syn-product | +5.8 |

Note: This is an illustrative table based on typical computational findings for lithium enolate aldol reactions. The transition state leading to the syn-product is lower in energy, suggesting it would be the major product.

Prediction and Interpretation of Spectroscopic Data

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies focused on the prediction and interpretation of spectroscopic data for Lithium (Z)-1-cyanopent-1-en-2-olate. While computational chemistry is a powerful tool for predicting various spectroscopic properties—such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra—it appears that this specific compound has not yet been the subject of such detailed in-silico analysis.

Theoretical studies on related lithium enolates have demonstrated that computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding their structure, aggregation, and reactivity. These studies often involve the calculation of spectroscopic parameters to correlate molecular structure with experimental spectra. For instance, computational NMR predictions can elucidate the solution-state structures of lithium enolates, which are known to form complex aggregates like dimers and tetramers. Similarly, theoretical IR spectra can help assign vibrational modes, and time-dependent DFT (TD-DFT) can predict electronic transitions observed in UV-Vis spectroscopy.

However, despite the general utility of these computational approaches in the study of alkali metal enolates, specific research findings, including predicted chemical shifts, vibrational frequencies, or electronic absorption maxima for Lithium (Z)-1-cyanopent-1-en-2-olate, are not available in the current body of scientific literature. Consequently, the creation of detailed data tables and an in-depth interpretation of its predicted spectroscopic properties is not possible at this time. Future computational investigations would be necessary to provide such insights and to complement potential experimental spectroscopic characterization of this compound.

Synthetic Applications and Future Directions in Lithium Z 1 Cyanopent 1 En 2 Olate Chemistry

Applications in the Construction of Complex Molecular Architectures

Lithium enolates are among the most powerful and widely used intermediates in organic synthesis for the construction of carbon-carbon bonds. The specific structure of Lithium;(Z)-1-cyanopent-1-en-2-olate, featuring a defined double bond geometry and a nitrile group, makes it a potentially valuable tool for building complex molecules with high degrees of stereochemical and functional group control.

Stereoselective Synthesis of Functionalized Carbonyl Compounds and Derivatives

Lithium enolates serve as potent nucleophiles in reactions with a variety of electrophiles, leading to the formation of functionalized carbonyl compounds. The reaction of an enolate with a carbonyl compound, known as the Aldol (B89426) reaction, is a cornerstone of C-C bond formation. The inherent (Z)-stereochemistry of this compound would be expected to play a crucial role in directing the stereochemical outcome of such additions, allowing for the synthesis of specific diastereomers of β-hydroxy-β'-ketonitriles.

Furthermore, these enolates can be alkylated, acylated, and halogenated at the α-carbon. The control of stereoselectivity in these transformations is paramount. For instance, in alkylation reactions, the pre-defined enolate geometry can influence the facial selectivity of the incoming electrophile, leading to enantio- or diastereomerically enriched products, particularly when chiral auxiliaries or catalysts are employed. The resulting products, which are polyfunctionalized carbonyl compounds, are versatile precursors for a wide range of other molecules.

Table 1: Illustrative Examples of Stereoselective Reactions Involving Lithium Enolates

| Entry | Electrophile | Conditions | Product Type | Expected Yield (%) | Expected Stereoselectivity (d.r. or e.e.) |

| 1 | Benzaldehyde | THF, -78 °C | β-Hydroxy-β'-ketonitrile | 85-95 | >95:5 d.r. |

| 2 | Benzyl Bromide | THF, -78 °C to 0 °C | α-Benzyl-β-ketonitrile | 80-90 | >90% e.e. (with chiral ligand) |

| 3 | N-Fluorobenzenesulfonimide (NFSI) | THF, -78 °C | α-Fluoro-β-ketonitrile | 75-85 | >95% e.e. (with chiral ligand) |

| 4 | Acyl Chloride | THF, -78 °C | β,δ-Diketoketonitrile | 70-80 | N/A |

Note: This table is illustrative and shows typical outcomes for stereoselective reactions of related lithium enolates. Specific results for this compound would require experimental validation.

Formation of Quaternary and Tetrasubstituted Carbon Centers

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. acs.org Such motifs are common in many complex natural products and bioactive molecules. The alkylation of enolates is a primary method for their construction. acs.org The reaction of this compound with a tertiary alkyl halide or in a conjugate addition to a β,β-disubstituted α,β-unsaturated system could furnish a product with a quaternary center.

Modern synthetic methods are increasingly focused on catalytic asymmetric approaches to solve this challenge. For example, palladium-catalyzed asymmetric allylic alkylation of prochiral enolates has emerged as a powerful technique. acs.org In such a scenario, this compound could serve as the nucleophile, reacting with an allylic electrophile under the influence of a chiral palladium catalyst to generate a quaternary stereocenter with high enantioselectivity. Domino reactions, where a sequence of bond-forming events occurs in a single pot, have also been employed to create these complex centers stereoselectively. nih.gov

Integration into Total Synthesis Strategies of Natural Products or Bioactive Molecules

Multifunctional building blocks like this compound are highly sought after in the total synthesis of complex molecules. nih.gov The combination of a nucleophilic center, a latent carbonyl group (which can be revealed upon hydrolysis of the enolate), and a versatile nitrile handle makes it a powerful synthon. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, providing numerous pathways for elaboration.

A synthetic strategy could involve the use of this enolate in an early-stage fragment coupling reaction to install a key stereocenter and a nitrile group for later-stage manipulations. For instance, in the synthesis of a polyketide natural product, the enolate could be used in an aldol reaction to build up the carbon backbone, with the nitrile carried through several steps before being converted into an amine or another required functionality. The concise total synthesis of complex molecules often relies on powerful and stereoselective C-C bond-forming reactions where such enolates could be pivotal. nih.gov

Development of Novel Synthetic Methodologies and Reactivity Patterns

The unique reactivity of β-ketonitriles and their corresponding enolates continues to inspire the development of new synthetic methods. nih.gov The enolate derived from a β-ketonitrile can act as a directing group for further transformations. For example, in substrates containing an aromatic ring, the initial lithium enolate can direct an ortho-metalation reaction with excess base, leading to a new anionic species that can cyclize onto the nitrile group, forming complex heterocyclic structures in a single step. nih.govresearchgate.net

Recent advances in catalysis offer new ways to control the reactivity of enolates. Cooperative catalysis, using a combination of a Lewis acid and a Brønsted base, can facilitate the formation of enolates under milder conditions and control their subsequent reactions. nih.gov Furthermore, the development of transition-metal-catalyzed reactions, such as the palladium-catalyzed arylation of enolates, allows for the formation of C-C bonds that are difficult to achieve through traditional methods. rsc.org Applying these modern catalytic systems to cyanoenolates like this compound could unlock novel reactivity patterns and provide efficient access to previously inaccessible molecular architectures.

Future Research Avenues and Potential for Innovation in Cyanoenolate Chemistry

The field of enolate chemistry is continuously evolving, with a strong emphasis on sustainability, efficiency, and selectivity. Future research involving cyanoenolates such as this compound is likely to focus on several key areas:

Catalytic Asymmetric Reactions: A primary goal will be to move away from stoichiometric chiral auxiliaries and towards catalytic methods. The development of new chiral ligands and catalysts that can control the stereoselectivity of reactions involving this enolate with high efficiency and turnover numbers will be a major focus.

Multicomponent and Cascade Reactions: Designing reactions where this compound engages with two or more other reactants in a single operation will significantly enhance synthetic efficiency. nih.gov Such processes allow for the rapid construction of molecular complexity from simple starting materials.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Methodologies that use the cyanoenolate to trigger or participate in remote C-H functionalization events could provide novel disconnections for retrosynthetic analysis. nih.gov

Computational Chemistry: In-depth theoretical studies on the aggregation state, solvation, and transition-state geometries of this compound will provide crucial insights into its reactivity. These computational models can help predict stereochemical outcomes and guide the rational design of new, more selective reactions.

Applications in Medicinal and Materials Chemistry: Given that β-ketonitriles are precursors to a wide array of biologically active compounds, future work will undoubtedly explore the synthesis of novel pharmaceutical agents and agrochemicals. nih.gov The unique electronic properties conferred by the cyano and enolate functionalities may also find applications in the design of new organic materials.

By pursuing these innovative avenues, the full synthetic potential of cyanoenolates can be realized, paving the way for new discoveries in chemical synthesis and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.